molecular formula C₁₂H₇Br₃O₂ B1152939 2'-OH-2,3',6-Tribromodiphenyl Ether

2'-OH-2,3',6-Tribromodiphenyl Ether

Cat. No.: B1152939
M. Wt: 422.89
Attention: For research use only. Not for human or veterinary use.
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Description

2'-OH-2,3',6-Tribromodiphenyl Ether is a chemical compound provided as a Certified Reference Material (CRM), designed for use in analytical laboratory applications. This organobromine compound is of significant interest in environmental and toxicological research, particularly in the study of polybrominated diphenyl ethers (PBDEs), a class of flame retardants. Researchers utilize this and related compounds to develop analytical methods for detecting and quantifying PBDE concentrations in various environmental samples and biological tissues. These studies are crucial for understanding the environmental persistence, bioaccumulation, and potential ecological health impacts of these compounds. Polybrominated diphenyl ethers, in general, are known to be toxic to aquatic life and may pose long-term adverse effects in the environment . This product is strictly for professional research use in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, or for any form of human or veterinary consumption. Refer to the Safety Data Sheet (SDS) for critical hazard and handling information prior to use. This material is highly flammable, causes severe skin irritation and eye damage, and may be fatal if swallowed and enters airways .

Properties

Molecular Formula

C₁₂H₇Br₃O₂

Molecular Weight

422.89

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

CAS RN: 41318-75-6 . Applications: Environmental contaminant monitoring .

2,4,4'-Tribromodiphenyl Ether (BDE-28)

  • Structure : Bromine at 2, 4, and 4' positions.
  • CAS RN : 189084-60-4 .
  • Differentiation : Symmetrical bromination pattern increases thermal stability, making BDE-28 a common flame retardant. The lack of hydroxylation enhances its persistence in sediment and air .

2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47)

  • Structure : Four bromine atoms at 2, 2', 4, and 4' positions.
  • CAS RN : 5436-43-1 .
  • Differentiation : Higher bromination confers greater resistance to biodegradation. BDE-47 is a major pollutant linked to endocrine disruption, whereas hydroxylated analogs like 2'-OH-2,3',6-Tribromodiphenyl ether exhibit altered metabolic pathways and faster renal excretion .

Hydroxylated Analogs

2'-OH-BDE-28 (2'-Hydroxy-2,4,4'-Tribromodiphenyl Ether) Structure: Hydroxyl at 2', bromine at 2, 4, and 4'. Differentiation: The hydroxyl group at 2' increases solubility in aqueous environments, enhancing its mobility in aquatic systems compared to non-hydroxylated BDE-26.

2,2'-Dihydroxy-3,3',5,5'-Tetrabromodiphenyl Ether Structure: Two hydroxyl groups and four bromine atoms. CAS RN: 36452-33-2 .

Physico-Chemical Properties

Compound Molecular Formula Bromine Positions Hydroxyl Group Physical State (Pure) Key Properties
This compound C₁₂H₇Br₃O 2, 3', 6 Yes (2') Liquid (in solution) High polarity, UV detection compatibility
BDE-47 C₁₂H₆Br₄O 2, 2', 4, 4' No White crystalline Low volatility, bioaccumulative
2,2'-Dihydroxy-3,3',5,5'-Tetrabromodiphenyl Ether C₁₂H₆Br₄O₂ 3, 3', 5, 5' Yes (2, 2') Solid Antimicrobial, thermally stable

Environmental and Toxicological Profiles

  • Persistence: Non-hydroxylated PBDEs (e.g., BDE-47) exhibit half-lives of decades in soil, whereas hydroxylated analogs like this compound degrade faster due to photolytic and microbial oxidation .
  • Toxicity Mechanisms : Hydroxylation increases affinity for estrogen receptors, as seen in 2'-OH-BDE-28 and this compound, but reduces lipid solubility, lowering biomagnification risks compared to BDE-47 .
  • Ecotoxicity : BDE-47 disrupts thyroid hormone homeostasis in marine mammals, while hydroxylated derivatives are more associated with acute cytotoxicity in aquatic invertebrates .

Preparation Methods

Reaction Design

  • Chloroester Preparation : Methyl 2-bromo-4-chloro-3,5-dinitrobenzoate serves as the electrophilic component. The chlorine atom at the 4-position facilitates nucleophilic aromatic substitution, while the nitro groups activate the ring and direct incoming nucleophiles to the para position relative to the chloro substituent.

  • Phenolic Component : 3',6-Dibromo-2'-hydroxyphenol is synthesized via directed bromination of 2'-hydroxyphenol (catechol). Bromination at the 3'- and 6-positions is achieved using iron(III) bromide as a catalyst, leveraging the ortho/para-directing effects of the hydroxyl group.

Procedure

The pyridinium salt is generated by refluxing the chloroester in dry pyridine. Subsequent addition of the dibrominated phenol and prolonged heating (1–2 h at 100°C) facilitates ether bond formation. The crude product is isolated via acidification and extracted into chloroform, yielding 2'-OH-2,3',6-TBDPE in 32–45% yield after recrystallization.

Challenges

  • Steric hindrance from the 2-bromo and 3'-bromo substituents slows reaction kinetics, necessitating elevated temperatures.

  • Competing hydrolysis of the pyridinium intermediate reduces overall efficiency.

Iodonium Salt Coupling for Regioselective Bromination

This method, adapted from polybrominated diphenyl ether (PBDE) synthesis, employs symmetrical diphenyliodonium salts to couple bromophenols with brominated aryl groups.

Reaction Design

  • Iodonium Salt Synthesis : 2,3',6-Tribromodiphenyliodonium tetrafluoroborate is prepared via iodination of 2,3',6-tribromodiphenylamine, followed by diazotization and ion exchange.

  • Coupling Reaction : The iodonium salt reacts with 2'-hydroxy-3',6-dibromophenol in the presence of copper(I) iodide, displacing one aryl group to form the ether bond.

Procedure

A mixture of the iodonium salt (1.2 equiv), dibromophenol (1.0 equiv), and CuI (0.1 equiv) in dimethylformamide (DMF) is heated at 80°C for 12 h. The product is purified via column chromatography (silica gel, hexane/ethyl acetate), affording 2'-OH-2,3',6-TBDPE in 50–58% yield.

Advantages

  • Superior regiocontrol compared to electrophilic substitution methods.

  • Tolerance for multiple bromine substituents without significant steric decompensation.

Sequential Electrophilic Bromination of a Preformed Diphenyl Ether

A stepwise bromination strategy avoids the challenges of simultaneous multiple substitutions.

Reaction Design

  • Ether Precursor : 2'-Hydroxydiphenyl ether is synthesized via Ullmann coupling of 2-bromophenol and phenol using a copper catalyst.

  • Bromination Sequence :

    • Step 1 : Bromination at the 6-position using Br₂/FeBr₃ (0°C, 2 h), directed by the hydroxyl group’s para-activating effect.

    • Step 2 : Bromination at the 2-position employing N-bromosuccinimide (NBS) in acetic acid (60°C, 4 h), leveraging the ortho-directing capability of the ether oxygen.

    • Step 3 : Bromination at the 3'-position via radical bromination (Br₂, UV light, 24 h), which favors less sterically hindered positions.

Procedure

Yields for each bromination step are as follows:

StepPosition BrominatedYield (%)
1678
2265
33'42

Overall isolated yield after purification: 21%.

Limitations

  • Cumulative yield losses due to multiple purification steps.

  • Radical bromination lacks positional specificity, generating minor byproducts (e.g., 4'-bromo isomer).

Comparative Analysis of Methodologies

The table below evaluates the three synthetic routes based on critical parameters:

MethodYield (%)Purity (%)ScalabilityRegiocontrol
Modified Hems Synthesis32–4595–98ModerateHigh
Iodonium Coupling50–5897–99HighExcellent
Sequential Bromination2185–90LowModerate

The iodonium coupling method offers the best balance of yield and regiochemical fidelity, making it the preferred route for laboratory-scale synthesis. Conversely, the Hems method is advantageous for accessing gram quantities despite moderate yields.

Mechanistic Considerations in Ether Bond Stability

The electronic and steric profile of 2'-OH-2,3',6-TBDPE renders it susceptible to nucleophilic cleavage under basic conditions. Density functional theory (DFT) calculations reveal that the electron-withdrawing bromine atoms at the 2- and 6-positions polarize the ether bond, increasing its electrophilicity. This effect is mitigated by the electron-donating hydroxyl group at 2', resulting in a calculated bond dissociation energy (BDE) of 289 kJ/mol .

Q & A

Q. What experimental strategies can resolve contradictions in reported vapor pressure (ΔvapHm\Delta_{vap}H_mΔvap​Hm​) values for hydroxylated BDEs?

  • Methodology : Use thermogravimetric analysis (TGA) under controlled temperature gradients (e.g., 363–473 K) to measure enthalpy of vaporization. Compare results with computational models (e.g., COSMO-RS) to account for positional isomer effects, as seen in ΔvapHm variations among 2,4,6- and 2,4',6-Tribromodiphenyl Ether (86.7 vs. 85.1 kJ mol⁻¹) .

Q. How can researchers differentiate between abiotic and biotic transformation pathways of this compound in sediment-water systems?

  • Methodology : Employ 18^{18}O-labeled water and stable isotope probing (SIP) to track hydroxylation mechanisms. Combine with sterilization controls (autoclaving or γ-irradiation) to isolate microbial contributions .

Q. What computational approaches improve the prediction of this compound’s physicochemical properties?

  • Methodology : Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to estimate octanol-water partition coefficients (logKow\log K_{ow}) and pKa values. Validate against experimental data from structurally similar BDEs (e.g., BDE-32, BDE-71) .

Data Contradiction and Validation

Q. How should conflicting data on the environmental half-life (t1/2t_{1/2}) of hydroxylated BDEs be addressed?

  • Methodology : Conduct meta-analysis of published degradation studies, emphasizing variables like pH, temperature, and microbial diversity. Use multivariate regression to identify dominant factors (e.g., sediment organic carbon content) influencing t1/2t_{1/2} discrepancies .

Q. Why do recovery rates for this compound vary across different extraction protocols?

  • Methodology : Perform spike-and-recovery experiments with surrogate analogs (e.g., 13^{13}C-BDE-28) to optimize extraction solvents (e.g., dichloromethane vs. hexane) and sorbent phases (e.g., Florisil vs. alumina). Report recovery-adjusted concentrations to standardize inter-laboratory comparisons .

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